molecular formula C7H10N2O B1403944 5-(Pyrrolidin-2-yl)oxazole CAS No. 1428233-24-2

5-(Pyrrolidin-2-yl)oxazole

Cat. No.: B1403944
CAS No.: 1428233-24-2
M. Wt: 138.17 g/mol
InChI Key: JUNSQLOOJDIGAY-UHFFFAOYSA-N
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Description

Academic Significance of the Oxazole (B20620) Core in Organic Chemistry and Chemical Biology

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. arabjchem.orgacs.orgsigmaaldrich.com Its aromatic nature and ability to participate in various non-covalent interactions make it a versatile building block in the design of biologically active molecules. researchgate.netmdpi.com The oxazole nucleus is a common motif in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. arabjchem.orgontosight.ai

The utility of oxazoles in drug discovery is also attributed to their role as bioisosteres for other functional groups, offering a means to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. acs.org The synthesis of oxazole derivatives is a well-established area of organic chemistry, with numerous methods available for their construction, including the Robinson-Gabriel synthesis, the van Leusen reaction, and the Fischer oxazole synthesis. ijpsonline.com This synthetic accessibility further enhances their importance in the development of new chemical entities.

Research Context of Pyrrolidine (B122466) Moiety in Biologically Active Molecules

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry. nih.govevitachem.com It is a prevalent structural motif in a vast number of natural products, particularly alkaloids, and is a key component of numerous FDA-approved drugs. nih.gov The significance of the pyrrolidine moiety lies in its distinct physicochemical properties, including its basicity, hydrophilicity, and three-dimensional structure, which can profoundly influence the biological activity and pharmacokinetic profile of a molecule. nih.govontosight.ai

The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors. researchgate.net Furthermore, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, further enhancing binding affinity. The stereochemistry of the pyrrolidine ring is also a critical factor, with different stereoisomers often exhibiting distinct biological profiles. researchgate.net

The pyrrolidine scaffold is found in a wide range of therapeutic agents, demonstrating its versatility and importance in drug design.

Table 1: Examples of Therapeutic Areas with Pyrrolidine-Containing Molecules

Therapeutic Area
Antidiabetic
Anticancer
Antibacterial
Antiviral
Antifungal
Anti-inflammatory
Central Nervous System Disorders

This table is illustrative and not exhaustive, compiled from information on the broad pharmacological spectrum of pyrrolidine derivatives. ontosight.ai

Theoretical Considerations for Oxazole-Pyrrolidine Hybrid Systems in Medicinal Chemistry Scaffolds

The concept of creating hybrid molecules by combining two or more pharmacophores is a well-established strategy in drug discovery. The rationale behind this approach is to develop novel chemical entities with potentially enhanced biological activity, improved selectivity, or a more favorable pharmacokinetic profile. The hybridization of the oxazole and pyrrolidine rings in 5-(Pyrrolidin-2-yl)oxazole presents several theoretical advantages for its consideration as a medicinal chemistry scaffold.

The combination of an aromatic, electron-rich oxazole ring with a saturated, flexible pyrrolidine ring creates a molecule with a unique electronic and conformational landscape. This hybrid structure offers the potential for a diverse range of interactions with biological macromolecules. The oxazole moiety can participate in π-stacking and hydrogen bonding interactions, while the pyrrolidine ring can provide key stereochemical features and additional hydrogen bonding capabilities through its nitrogen atom.

Computational studies and structure-activity relationship (SAR) analyses of related hybrid structures are crucial in understanding the potential of these scaffolds. For instance, in silico docking studies can predict the binding modes of oxazole-pyrrolidine hybrids with specific protein targets, guiding the design of more potent and selective inhibitors. nih.govacs.org The exploration of different substitution patterns on both the oxazole and pyrrolidine rings can lead to the optimization of biological activity.

The development of synthetic methodologies that allow for the efficient and stereoselective synthesis of this compound and its derivatives is also a critical aspect of realizing their therapeutic potential. nih.gov The ability to generate a library of analogues is essential for systematic SAR studies and the identification of lead compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1428233-24-2

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-pyrrolidin-2-yl-1,3-oxazole

InChI

InChI=1S/C7H10N2O/c1-2-6(9-3-1)7-4-8-5-10-7/h4-6,9H,1-3H2

InChI Key

JUNSQLOOJDIGAY-UHFFFAOYSA-N

SMILES

C1CC(NC1)C2=CN=CO2

Canonical SMILES

C1CC(NC1)C2=CN=CO2

Origin of Product

United States

Chemical Transformations and Reactivity Profile of the 5 Pyrrolidin 2 Yl Oxazole Core

Nucleophilic Reactivity of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the pyrrolidine ring is a secondary amine, rendering it both basic and nucleophilic. nih.gov This site is a primary center for reactivity, allowing for a variety of functionalization reactions. The nucleophilicity of the pyrrolidine nitrogen makes it susceptible to attack by a wide range of electrophiles. nih.govpearson.com Studies on similar systems have demonstrated that pyrrolidine is a potent nucleophile in substitution reactions. nih.gov

Common reactions involving the pyrrolidine nitrogen include alkylation and acylation, which proceed readily to form N-substituted derivatives. The basicity of pyrrolidines is significant, with pKaH values (the pKa of the conjugate acid) typically falling within the 16-20 range in acetonitrile, although this can be influenced by substituents on the ring. nih.govacs.org

Table 2: Nucleophilic Reactions at the Pyrrolidine Nitrogen

Reaction TypeReagent (Electrophile)Product TypeReference
N-AlkylationAlkyl halide (R-X)5-(1-Alkylpyrrolidin-2-yl)oxazole nih.gov
N-AcylationAcyl chloride (RCOCl), Acid anhydride (B1165640) ((RCO)₂O)5-(1-Acylpyrrolidin-2-yl)oxazole chempedia.info
Michael Additionα,β-Unsaturated carbonylN-Adduct of Michael addition nih.gov
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH₃CN)5-(1-Alkylpyrrolidin-2-yl)oxazole pearson.com

Oxidative and Reductive Transformations of the Heterocyclic Framework

The 5-(pyrrolidin-2-yl)oxazole scaffold contains two heterocyclic rings, each with different susceptibilities to oxidation and reduction.

Oxidative Transformations: The oxazole (B20620) ring is generally susceptible to oxidation, which can often result in ring cleavage. pharmaguideline.comtandfonline.com Oxidizing agents such as potassium permanganate (B83412) or ozone can open the oxazole ring. pharmaguideline.com Photolysis can also lead to oxidation products. tandfonline.com A notable reaction for C2-unsubstituted oxazoles is the enzymatic oxidation to a 2-oxazolone, a cyclic carbamate. This transformation is catalyzed by molybdenum hydroxylases like aldehyde oxidase and has been observed for various 4- or 5-substituted 2H-oxazoles. nih.gov The pyrrolidine ring is more robust towards oxidation but can be oxidized under specific conditions, which are generally more vigorous than those required for the oxazole ring.

Reductive Transformations: The oxazole ring can be reduced under various conditions. Catalytic hydrogenation can lead to the formation of dihydro- or tetrahydro-oxazoles, effectively removing the aromaticity. firsthope.co.in Other reducing agents may cause reductive cleavage of the ring, yielding open-chain products. tandfonline.comsemanticscholar.org The pyrrolidine ring is a saturated heterocycle and is generally stable to most reducing agents used for the oxazole moiety. Its reduction would require high-pressure hydrogenation or other harsh conditions not typically employed for modifying the oxazole ring.

Ring-Opening and Rearrangement Pathways of the Oxazole Moiety

The oxazole ring can undergo several ring-opening and rearrangement reactions, which are valuable transformations in synthetic chemistry for accessing other molecular scaffolds.

Ring-Opening Pathways: The stability of the oxazole ring is compromised under strong acidic or basic conditions, particularly at elevated temperatures, leading to ring-opening. firsthope.co.in Nucleophilic attack, typically at the electron-deficient C2 position, is a common cause of ring cleavage. For example, treatment with ammonia (B1221849) or formamide (B127407) can transform oxazoles into imidazoles via a ring-opening-ring-closing sequence. pharmaguideline.com Hydrolysis in the presence of acid can also cleave the ring to afford acyclic structures like amino ketones. firsthope.co.in

Rearrangement Pathways: Several named rearrangements are characteristic of the oxazole core:

Cornforth Rearrangement: This is a thermal rearrangement specific to 4-acyloxazoles. It involves the transposition of the C4-acyl group and the C5-substituent. wikipedia.orgwikipedia.org While the parent compound this compound would not undergo this reaction, a C4-acylated derivative would be a suitable substrate. The reaction proceeds through a pericyclic ring opening to a nitrile ylide intermediate. wikipedia.orgchem-station.com

Photochemical Rearrangements: Oxazoles can undergo photochemical isomerization. acs.org A related and synthetically useful process is the photoisomerization of isoxazoles, which provides a route to oxazoles via an acyl azirine intermediate. acs.orgnih.gov

Functional Group Interconversions at Peripheral Positions of the Compound

Beyond the core reactivity of the heterocyclic rings, functional groups attached to the this compound scaffold can be chemically modified. This allows for the synthesis of a diverse library of derivatives. For instance, if an electrophilic substitution is first performed at the C4 position of the oxazole ring (as described in section 3.1), the newly introduced functional group can be further transformed.

Table 3: Examples of Peripheral Functional Group Interconversions

Initial Functional Group (Position)ReactionResulting Functional Group
Formyl (-CHO) at C4Oxidation (e.g., with KMnO₄)Carboxyl (-COOH)
Formyl (-CHO) at C4Reduction (e.g., with NaBH₄)Hydroxymethyl (-CH₂OH)
Formyl (-CHO) at C4Wittig ReactionAlkenyl (-CH=CHR)
Carboxyl (-COOH) at C4EsterificationEster (-COOR)
Carboxyl (-COOH) at C4Amide CouplingAmide (-CONR₂)
N-Acyl on PyrrolidineReduction (e.g., with LiAlH₄)N-Alkyl

These interconversions rely on standard organic chemistry transformations and greatly expand the synthetic utility of the this compound core.

Recyclization Processes of 5-Amino-1,3-oxazoles and Related Derivatives

The this compound structure can be viewed as a cyclic derivative of a 5-aminooxazole. This class of compounds is known to undergo recyclization reactions to form other heterocyclic systems. researchgate.net This reactivity stems from the presence of what can be considered "hidden amide fragments" within the structure, which makes the C2 and C5 positions susceptible to nucleophilic attack, initiating a ring-opening and subsequent recyclization cascade. researchgate.net

These transformations can be triggered by both nucleophilic and electrophilic reagents and provide synthetic routes to a wide array of heterocycles, including imidazoles, thiazoles, pyrazoles, and pyrimidines. tandfonline.comresearchgate.net

A relevant transformation in this context is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic heteroatoms in certain nitrogen-containing heterocycles. wikipedia.org While classically applied to triazoles and pyrimidines, the underlying mechanism of ring-opening, bond rotation, and ring-closure is analogous to the recyclization pathways observed for 5-aminooxazoles. researchgate.netnih.gov

Table 4: Potential Recyclization Products from 5-Aminooxazole Derivatives

Reagent/ConditionResulting HeterocycleReference
Ammonia / FormamideImidazole pharmaguideline.com
HydrazinePyrazole researchgate.net
Thionating Agents (e.g., Lawesson's Reagent)Thiazole researchgate.net
AminesSubstituted Imidazole researchgate.net

Computational and Theoretical Investigations of 5 Pyrrolidin 2 Yl Oxazole and Analogues

Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and aromaticity of oxazole (B20620) derivatives. These studies often involve the calculation of various molecular properties to understand the fundamental nature of these compounds.

Ab initio and DFT methods have been used to study the geometric and electronic structure of oxazole derivatives. researchgate.net These calculations provide data on net charges, bond lengths, and dipole moments, which are crucial for understanding the molecule's reactivity and intermolecular interactions. researchgate.net The oxazole ring, with its six non-bonding electrons, exhibits a degree of aromaticity, although the high electronegativity of the oxygen atom can diminish the delocalization effect. researchgate.net The structural variability of oxazole derivatives allows for a range of weak interactions, including hydrogen bonds, coordination bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effects, and van der Waals forces, all of which contribute to their potential applications. researchgate.nettandfonline.com

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a powerful computational tool used to predict the binding orientation of a ligand to a protein target. This technique is widely applied in drug discovery to identify potential drug candidates and understand their mechanism of action at a molecular level.

In the context of 5-(pyrrolidin-2-yl)oxazole and its analogues, molecular docking studies have been employed to predict their interactions with various protein targets. For instance, oxazole derivatives have been docked against the heme-binding protein of Porphyromonas gingivalis, with results indicating better affinity scores compared to existing drugs. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, within the binding pocket of the target protein. nih.gov For example, docking of oxazole compounds showed stable hydrogen bonding and weak hydrophobic and van der Waals interactions within the protein's binding pocket. nih.gov

Similarly, molecular docking has been used to investigate oxazole derivatives as potential anticancer agents by targeting proteins like c-Kit tyrosine kinase and MDM2. nih.gov The docking results help in identifying promising lead compounds for further development. nih.gov In some cases, the docking affinity scores for oxazole derivatives have been shown to be superior to those of standard drugs, highlighting their therapeutic potential. nih.gov

Conformational Analysis and Dynamics Simulations of Pyrrolidinyl-Oxazole Systems

Understanding the conformational landscape of a molecule is crucial as it dictates its biological activity. Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility and dynamic behavior of molecules like this compound.

Conformational analysis of complex molecules, including those with heterocyclic rings, can be challenging due to the interplay of various noncovalent interactions. nih.gov For some heterocyclic systems, NMR spectroscopy combined with electronic structure calculations has been used to identify different conformations in solution. nih.gov The energy barriers between different conformers can be determined, providing information on the molecule's flexibility. nih.gov

MD simulations can reveal the stability of ligand-protein complexes over time. scispace.com By simulating the movement of atoms, these studies can confirm the stability of binding interactions observed in molecular docking. scispace.comjcchems.com For example, MD simulations have been used to assess the stability of complexes between pyrrolidine (B122466) derivatives and their protein targets, showing that the binding interactions remain stable throughout the simulation. scispace.comjcchems.com These simulations can also highlight unprecedented solvent-induced conformational switches in macrocyclic rings, demonstrating the importance of the environment on molecular conformation. nih.gov

Structure-Based Computational Design Methodologies for Oxazole Derivatives

Structure-based drug design leverages the three-dimensional structure of a biological target to design and optimize novel drug candidates. This approach is particularly effective for developing potent and selective inhibitors.

The design of novel oxazole derivatives often begins with computational methods. nih.gov By identifying the key pharmacophoric features required for biological activity, new molecules can be designed with improved properties. nih.gov For instance, based on the results of QSAR and docking studies, new chemical entities containing a pyrrole-ligated oxadiazole pharmacophore have been designed to have potent antitubercular activity. nih.gov

The process often involves creating a library of virtual compounds and then using molecular docking to screen them against the target protein. nih.govjcchems.com The most promising candidates can then be synthesized and tested experimentally. This iterative process of computational design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. nih.gov

Predictive Modeling for Chemical Activity and Target Identification

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, plays a vital role in modern drug discovery by establishing a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR models are developed using a dataset of compounds with known activities. nih.gov These models can then be used to predict the activity of new, untested compounds, thereby prioritizing which molecules to synthesize and test. nih.gov Both 2D and 3D-QSAR studies have been successfully applied to oxazole and related heterocyclic compounds to identify key structural features that influence their biological activity. nih.gov

Machine learning and deep learning algorithms are increasingly being used to develop more accurate predictive models for chemical toxicity and activity. ekb.eg These models can analyze large datasets of chemical information to identify complex patterns and make predictions about a molecule's properties. ekb.eg While these models are powerful, their accuracy is highly dependent on the quality and quantity of the data used for training. ekb.eg

Analysis of Reaction Mechanisms using Computational Approaches

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone.

DFT calculations have been used to study the isomerization of 5-(2H-azirin-2-yl)oxazoles to form 4H-pyrrolo[2,3-d]oxazoles. nih.gov These calculations can elucidate the transition states and intermediates involved in the reaction, providing a detailed picture of the reaction pathway. nih.gov For example, the transformation of a 5-(2H-azirin-2-yl)oxazole was found to proceed through a nitrenoid-like transition state to give a 3aH-pyrrolo[2,3-d]oxazole intermediate, which then undergoes a 1,5-H-shift to form the final product. nih.gov

Computational studies can also be used to understand and optimize synthetic routes to oxazole derivatives. By modeling different reaction conditions and catalysts, it is possible to predict the most efficient pathways for synthesizing these valuable compounds. Various synthetic methods, including microwave-assisted and metal-catalyzed reactions, have been developed for the synthesis of oxazole derivatives. researchgate.net

Structural Analogs, Derivatives, and Structure Activity Relationship Sar Studies of 5 Pyrrolidin 2 Yl Oxazole

Design Principles for Oxazole-Pyrrolidine Hybrid Structures

The design of hybrid molecules incorporating both oxazole (B20620) and pyrrolidine (B122466) moieties is rooted in the principle of combining complementary pharmacophoric features to create novel chemical entities with enhanced biological activity and optimized physicochemical properties. The 1,3-oxazole ring provides a rigid, planar, and electron-rich aromatic system that can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. Its presence in a molecule often confers metabolic stability. nih.gov Many natural products, particularly those of marine origin, feature the 1,3-oxazole heterocycle as a fundamental structural motif. mdpi.com

Conversely, the pyrrolidine ring introduces a three-dimensional, non-planar, and chiral component to the structure. nih.gov The advantages of incorporating this saturated scaffold in drug design are significant and include:

Enhanced 3D Coverage : The non-planar nature of the pyrrolidine ring, which undergoes a phenomenon known as "pseudorotation," allows for a more effective exploration of three-dimensional pharmacophore space compared to flat aromatic systems. nih.govnih.gov

Stereochemical Control : The inherent chirality of the pyrrolidine ring, particularly when substituted at the 2-position as in 5-(pyrrolidin-2-yl)oxazole, allows for the introduction of stereogenic centers. This is crucial for achieving specific and high-affinity interactions with chiral biological targets like enzymes and receptors. nih.govnih.gov

The combination of these two distinct moieties creates a scaffold that marries the conformational rigidity and metabolic stability of the oxazole with the stereochemical complexity and 3D architecture of the pyrrolidine. This hybrid design allows medicinal chemists to systematically orient substituents in space to achieve precise interactions with target proteins, effectively mimicking or blocking the binding of endogenous ligands.

Systematic Derivatization Strategies at the Oxazole Ring (C2, C4, C5) and Pyrrolidine Moiety

Systematic derivatization of the this compound scaffold is guided by the distinct chemical reactivity of each ring system. Modifications are strategically introduced to probe the structure-activity relationship (SAR) and fine-tune the compound's biological profile.

Oxazole Ring Derivatization:

The oxazole ring offers three positions (C2, C4, and C5) for substitution, each with different reactivity. The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4. semanticscholar.org Electrophilic substitution typically occurs at the C5 position, which is the most electron-rich. semanticscholar.org Modern cross-coupling reactions, however, have enabled highly regioselective derivatization at multiple positions. Palladium-catalyzed direct arylation, for instance, can be directed to either the C2 or C5 position by carefully selecting the phosphine (B1218219) ligand and solvent polarity. nih.govorganic-chemistry.org

PositionReactivity / Common ReactionsPurpose of Derivatization
C2 Susceptible to deprotonation and reaction with electrophiles. Site for Pd-catalyzed cross-coupling. nih.govorganic-chemistry.orgIntroduce groups to interact with hydrophobic pockets or form hydrogen bonds.
C4 Generally the least reactive position. Can be functionalized through specific synthetic routes, often involving ring construction.Modify the overall shape and electronics of the oxazole core.
C5 Site for electrophilic substitution. Amenable to Pd-catalyzed direct arylation. semanticscholar.orgnih.govIntroduce diversity elements to probe for new interactions with the biological target.

Pyrrolidine Moiety Derivatization:

The pyrrolidine ring offers key sites for modification, primarily the ring nitrogen (N1) and the carbon atoms.

N-Substitution (N1) : The secondary amine of the pyrrolidine is nucleophilic and represents a privileged position for introducing substituents. A vast majority of FDA-approved drugs containing a pyrrolidine ring are substituted at this position. nih.gov Acylation, alkylation, and reductive amination are common methods to introduce a wide array of functional groups.

C-Substitution : While the core structure specifies a C2-linkage to the oxazole, further substitution on other carbons (C3, C4, C5) can be achieved synthetically. Substituents at the C4 position can significantly influence the "puckering" or conformation of the five-membered ring, while substituents at C2 can affect the basicity of the nitrogen atom. nih.gov

These derivatization strategies allow for a systematic exploration of the chemical space around the core scaffold, enabling the optimization of potency, selectivity, and pharmacokinetic properties. nih.gov

Impact of Stereochemistry on Biological Activity and Target Selectivity

Stereochemistry is a critical determinant of biological activity for chiral molecules like this compound. The pyrrolidine ring, being attached to the oxazole at its C2 position, possesses a stereogenic center. The resulting enantiomers, (R)-5-(pyrrolidin-2-yl)oxazole and (S)-5-(pyrrolidin-2-yl)oxazole, can exhibit profoundly different biological activities. nih.gov

This difference arises because biological targets, such as enzymes and receptors, are themselves chiral and create asymmetric binding environments. One enantiomer may fit snugly into a binding pocket, achieving a network of favorable interactions, while the other enantiomer may experience steric clashes or be unable to position its functional groups correctly for optimal binding. nih.govnih.gov This can lead to one enantiomer being a potent agonist or inhibitor (the eutomer) while the other is significantly less active or even inactive (the distomer).

The spatial orientation of the pyrrolidine ring relative to the planar oxazole moiety, dictated by the absolute configuration at C2, is paramount. This orientation determines how any substituents on the pyrrolidine ring are projected into the three-dimensional space of the target's active site. In some cases, different stereoisomers can even exhibit different pharmacological profiles, interacting with entirely different targets or acting as an agonist versus an antagonist at the same receptor. nih.gov

StereoisomerPotential Biological OutcomeRationale
(R)-enantiomer High affinity for Target AThe spatial arrangement of substituents perfectly complements the binding site of Target A.
(S)-enantiomer Low or no affinity for Target ASteric hindrance or improper orientation of key interacting groups prevents effective binding.
(S)-enantiomer High affinity for Target BThe stereochemistry is optimal for binding to a different biological target, Target B.

A telling example of stereochemistry's importance is seen in oxazolo[3,4-a]pyrazine derivatives, where the defined stereochemistry at one position of the saturated ring dictates the spatial orientation of substituents around a newly generated asymmetric center, leading to a single, specific diastereoisomer with the desired biological activity. nih.gov Therefore, controlling the stereochemistry of the pyrrolidine ring is a fundamental aspect of designing selective and potent agents based on this scaffold.

Bioisosteric Replacements within the Oxazole and Pyrrolidine Rings

Bioisosteric replacement is a widely used strategy in drug design to modify a molecule's properties while retaining its fundamental biological activity. nih.gov This involves substituting one atom or group with another that has similar steric, electronic, or physicochemical characteristics. This approach can be applied to both the oxazole and pyrrolidine rings of the this compound scaffold to address issues of metabolism, toxicity, or pharmacokinetics.

Oxazole Ring Bioisosteres:

The oxazole ring can be replaced by other five-membered aromatic heterocycles to modulate properties like hydrogen bonding capacity, dipole moment, and metabolic stability. researchgate.net

Original GroupBioisosteric ReplacementRationale for Replacement
Oxazole ThiazoleIncreases metabolic stability and modifies electronic properties.
Oxazole 1,2,4-OxadiazoleCan act as a bioisostere for amide or ester groups, often with improved resistance to hydrolysis. researchgate.netnih.gov
Oxazole 1,3,4-OxadiazoleMay increase polarity and metabolic stability compared to the 1,2,4-isomer, though this can sometimes reduce binding affinity. nih.gov
Oxazole 1,2,3-TriazoleOffers different hydrogen bond donor/acceptor patterns and is known for its high chemical stability. unimore.it

Pyrrolidine Ring Bioisosteres:

The saturated pyrrolidine ring can also be replaced to alter basicity, ring conformation, and lipophilicity.

Original GroupBioisosteric ReplacementRationale for Replacement
Pyrrolidine ThiazolidineReplaces a methylene (B1212753) group (CH₂) with a sulfur atom, potentially altering ring pucker and polarity.
Pyrrolidine PiperidineRing expansion to a six-membered ring, changing the angles and distances between substituents.
Pyrrolidine CyclopentaneReplaces the basic nitrogen with a carbon, removing the basic center and increasing lipophilicity.
Pyrrolidine Fluorinated PyrrolidineStrategic placement of fluorine atoms can alter the ring conformation and lower the pKa of the nitrogen atom. nih.gov

The thoughtful application of bioisosterism allows for the fine-tuning of a lead compound's properties to create a more effective and safer drug candidate. acs.org

Development of Peptidomimetics Incorporating Oxazole-Pyrrolidine Frameworks

The this compound scaffold is intrinsically a peptidomimetic, a molecule that mimics the structure and function of a natural peptide. frontiersin.org Specifically, this framework can be viewed as a rigid isostere of a dipeptide unit, such as Prolyl-Serine (Pro-Ser), where the oxazole is formed from the serine residue through cyclodehydration and oxidation. nih.govnih.gov

Incorporating such frameworks into larger peptide sequences is a powerful strategy to overcome the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low cell permeability. nih.gov The oxazole-pyrrolidine unit imparts several beneficial properties:

Conformational Constraint : The rigid oxazole ring locks the peptide backbone into a more defined conformation. This pre-organization can reduce the entropic penalty of binding to a receptor, leading to higher affinity.

Proteolytic Resistance : The oxazole ring replaces a scissile amide bond, making the resulting peptidomimetic resistant to degradation by proteases. nih.gov

Structural Diversity : These units serve as versatile building blocks for constructing complex molecular architectures, including macrocycles. nih.gov The synthesis of macrocyclic peptidomimetics based on the natural product Sansalvamide A, for example, has successfully incorporated oxazole moieties to replace an amide bond and the adjacent amino acid side chain. nih.gov

The synthesis of these peptidomimetics often involves solid-phase peptide synthesis (SPPS), where oxazole-containing amino acid building blocks are sequentially coupled to form the desired sequence. nih.govfao.org This approach allows for the rapid generation of libraries of diverse peptidomimetics for biological screening.

Natural Product-Inspired Design and Biosynthetic Pathway Interrogation of Oxazole-Containing Peptides

Many bioactive natural products, particularly those isolated from marine sponges and cyanobacteria, contain oxazole rings within complex peptide or polyketide structures. mdpi.comnih.gov These naturally occurring molecules serve as a rich source of inspiration for the design of new therapeutic agents based on the this compound scaffold.

The biosynthesis of these oxazole moieties in nature provides a blueprint for chemical synthesis. The common biosynthetic pathway involves the post-translational modification of a precursor peptide. A serine or threonine residue within the peptide undergoes enzyme-catalyzed cyclodehydration to form an intermediate oxazoline (B21484) ring, which is then oxidized by a dehydrogenase to yield the final aromatic oxazole. nih.govmdpi.comnih.gov

Interrogation of this pathway inspires drug discovery in several ways:

Biomimetic Synthesis : Chemists can mimic this biological strategy in the lab to synthesize novel oxazole-containing compounds. For example, a synthetic peptide containing a serine residue can be chemically treated to induce cyclodehydration and oxidation, forming the desired oxazole. nih.gov

Natural Product Analogs : By understanding the structure of a bioactive natural product, scientists can design simplified, more synthetically accessible analogs that retain the key pharmacophoric elements, such as the oxazole-pyrrolidine core.

Pathway Engineering : Advanced techniques in molecular biology allow for the "interrogation" and manipulation of the biosynthetic gene clusters responsible for producing these natural products. By modifying the enzymes in the pathway, it is possible to generate novel "unnatural" natural products with altered structures and potentially improved biological activities.

This synergy between natural product chemistry, biosynthesis, and synthetic chemistry provides a powerful engine for discovering and developing new classes of drugs built around privileged heterocyclic frameworks. rsc.org

Advanced Applications in Chemical Research and Drug Discovery Science

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The 5-(pyrrolidin-2-yl)oxazole moiety is recognized for its utility as a foundational element in the synthesis of more elaborate molecular architectures. Its bifunctional nature, possessing both a nucleophilic secondary amine and an aromatic heterocycle, allows for sequential and controlled chemical modifications, making it an attractive starting point for complex target molecules.

Construction of Diverse Heterocyclic Systems

The pyrrolidinyl-oxazole framework serves as a key precursor for creating a variety of other heterocyclic systems, particularly those with relevance to biological activity. Researchers have developed efficient methods to synthesize derivatives like methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which are considered advanced amino acid-like building blocks nih.gov. The synthesis involves the reaction of β-enamino ketoesters, containing a pyrrolidine (B122466) ring, with hydroxylamine (B1172632) hydrochloride nih.gov.

These building blocks are valuable for constructing larger, more complex heterocyclic structures. For instance, the pyrrole-oxazole core is a feature of interest, and synthetic routes have been developed that lead to fused systems such as pyrrolo[1,2-c]oxazoles rsc.org. Such fused systems are of interest in medicinal chemistry due to their rigid structures, which can lead to specific and high-affinity interactions with biological targets. The ability to start from a simple, chiral pyrrolidinyl-oxazole scaffold and elaborate it into diverse and complex heterocyclic systems underscores its importance as a versatile synthetic intermediate nih.govrsc.org.

Synthesis of Peptides and Peptide Conjugates

The structural similarity of the this compound unit to the amino acid proline has led to its extensive use in peptide chemistry. Oxazole (B20620) moieties are found in numerous naturally occurring peptides, where they contribute to the molecule's stability and its ability to interact with biological receptors like proteins and nucleic acids nih.gov. Incorporating oxazoles into peptide chains can create peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against degradation by proteases, better cell permeability, and a longer plasma half-life nih.gov.

Synthetic chemists have successfully incorporated pyrrolidine- and oxazole-containing building blocks into peptide chains using solid-phase peptide synthesis (SPPS) researchgate.netnih.gov. Specifically, functionalized this compound derivatives are designed as "amino acid-like building blocks" that can be readily inserted into a growing peptide sequence nih.gov. This allows for the creation of novel peptide conjugates and peptidomimetics with unique three-dimensional structures and potentially novel biological activities nih.govnih.gov.

Application Description Key Feature of Scaffold Relevant Findings
Peptidomimetics Creation of peptide-like molecules with improved stability and bioavailability.The oxazole ring provides conformational rigidity and resistance to enzymatic degradation.Oxazole-containing peptides often show a range of biological activities and improved pharmacokinetic profiles nih.gov.
Peptide Conjugates Attachment of the pyrrolidinyl-oxazole scaffold to peptides to modify their properties.The secondary amine of the pyrrolidine allows for straightforward amide bond formation.Dipeptide derivatives containing related (S)-5-oxo-pyrrolidine-2-carboxylic acid moieties have been successfully synthesized researchgate.netresearchgate.net.
Amino Acid-like Building Blocks Use as non-natural amino acid substitutes in peptide synthesis.The chiral pyrrolidine ring mimics proline, while the oxazole acts as a functional side chain.Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates are designed for easy insertion into peptide-like structures nih.gov.

Application in Combinatorial Chemistry and Diversity-Oriented Synthesis

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies used in drug discovery to rapidly generate large collections, or "libraries," of compounds. The goal is to explore a vast chemical space to find molecules with desired biological activities. Oxazole derivatives, including the this compound scaffold, are highly valued in this context because they can serve as central cores that can be decorated with various chemical appendages aablocks.com.

Integration into DNA-Encoded Chemical Libraries (DELs) for High-Throughput Screening

DNA-Encoded Library (DEL) technology represents a cutting-edge platform for high-throughput screening in drug discovery nih.gov. In this method, each small molecule in a vast library is chemically attached to a unique DNA barcode. This allows for the screening of billions of different compounds simultaneously against a protein target in a single test tube nih.govncl.ac.uk. After the screening experiment, the DNA barcodes of the molecules that bind to the target can be identified by high-throughput DNA sequencing, revealing the structures of the potential drug candidates.

The success of a DEL campaign heavily relies on the quality and diversity of the chemical building blocks used to construct the library ncl.ac.uk. The this compound scaffold is an attractive building block for DEL synthesis for several reasons nih.gov. Its structure is drug-like and contains functionalities that are compatible with the aqueous, mild reaction conditions required for on-DNA synthesis nih.govnih.gov. Research has specifically highlighted that functionalized cycloaminyl-oxazoles, including pyrrolidinyl variants, are valuable building blocks for generating DELs nih.gov. By incorporating this scaffold, library designers can access novel chemical space and create libraries with greater structural and three-dimensional diversity, which is a key factor in identifying hits for challenging biological targets nih.govrsc.org.

DEL Application Stage Role of this compound Significance
Library Design Serves as a structurally diverse and drug-like scaffold.Increases the chemical novelty and three-dimensional character of the library, moving beyond flat aromatic structures rsc.org.
Library Synthesis Provides a stable core with reactive handles (e.g., the pyrrolidine amine) for combinatorial elaboration using DNA-compatible reactions.Enables the creation of large, diverse libraries under conditions that do not damage the DNA barcode nih.govnih.gov.
Hit Identification The core scaffold contributes to the binding affinity and specificity of hit compounds identified during the screening process.The inherent properties of the scaffold can lead to the discovery of potent and selective modulators of protein function.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in living systems. These probes are often equipped with a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) for detection and visualization.

While direct examples of this compound being used as a chemical probe are not extensively documented in peer-reviewed literature, its structural features make it a promising candidate for such applications. Heterocyclic compounds, particularly those containing azole rings like oxadiazoles, have been successfully developed into fluorescent probes, for instance, for detecting changes in pH nih.govmdpi.com. The this compound scaffold could potentially be modified to create similar tools. For example, a fluorescent group could be attached to the pyrrolidine nitrogen or the oxazole ring. Such a probe could then be used to track the distribution of the molecule within a cell or to report on its binding to a target protein through changes in its fluorescence signal. The development of probes from this scaffold remains an area of potential future research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-(Pyrrolidin-2-yl)oxazole and its derivatives?

  • Answer: The van Leusen oxazole synthesis is a primary method, involving the reaction of aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base (e.g., K₂CO₃) in methanol under reflux. For example, 5-substituted oxazoles are synthesized by refluxing aromatic aldehydes with TosMIC and potassium carbonate, followed by extraction and purification . Modifications to the aldehyde precursor (e.g., introducing pyrrolidine moieties) can yield this compound.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Answer:

  • NMR/IR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and purity, while IR identifies functional groups (e.g., C=N stretching in oxazole at ~1650 cm⁻¹).
  • X-ray Diffraction: Single-crystal X-ray studies resolve bond lengths and angles, particularly for halogen-bonded cocrystals (e.g., Br/I⋯N interactions) .
  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer: Use PPE (nitrile gloves, lab coat, safety goggles), avoid inhalation of aerosols, and ensure local exhaust ventilation. Handle in a fume hood, and store in a cool, dry place away from oxidizers. Emergency measures include rinsing exposed skin/eyes with water and consulting poison control if ingested .

Q. What basic pharmacological activities are associated with oxazole derivatives?

  • Answer: Oxazole derivatives exhibit antifungal (e.g., inhibition of Caenorhabditis elegans hatch ), anticancer (e.g., interference with kinase signaling ), and antibacterial properties. Activity depends on substituent effects, such as electron-withdrawing groups enhancing bioactivity.

Advanced Research Questions

Q. How can molecular electrostatic potential (MEP) maps guide the design of halogen-bonded cocrystals with this compound?

  • Answer: MEP calculations (via DFT at B3LYP/6-31G* level) identify electron-rich regions (e.g., oxazole N atoms) as halogen bond acceptors. For instance, cocrystallization with perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) leverages MEP-ranked acceptor sites to predict binding geometry and luminescence properties .

Q. How can contradictions in biological activity data across studies be resolved?

  • Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 5-phenyl vs. 5-pyridyl groups) on activity .
  • Assay Standardization: Control variables (e.g., cell line selection, IC₅₀ measurement protocols) to minimize experimental bias.
  • Computational Validation: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins.

Q. What computational approaches predict the photophysical properties (e.g., dipole moments) of this compound derivatives?

  • Answer:

  • Solvatochromic Analysis: Measure absorption/emission shifts in solvents of varying polarity (e.g., Lippert-Mataga equation) to calculate ground/excited-state dipole moments .
  • DFT Calculations: Optimize geometries (Gaussian 09W) and compute HOMO-LUMO gaps to correlate with fluorescence quenching or charge-transfer interactions.

Q. What strategies improve regioselectivity during functionalization of the oxazole core?

  • Answer:

  • Directing Groups: Introduce temporary substituents (e.g., tosyl groups) to steer cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions .
  • Metal Catalysis: Use Pd/Cu systems for C-H activation at the 4-position of oxazole .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at electron-deficient sites.

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for anticancer activity?

  • Answer:

  • Derivative Library Synthesis: Prepare analogs with varied substituents (e.g., 5-aryl, 2-alkyl) via combinatorial chemistry .
  • In Vitro Screening: Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values.
  • Mechanistic Studies: Use flow cytometry to assess apoptosis induction and Western blotting to evaluate kinase inhibition (e.g., PI3K/Akt pathway).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.